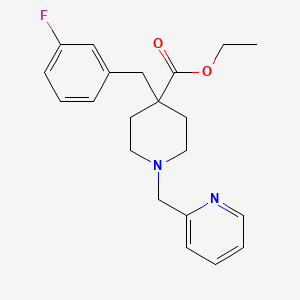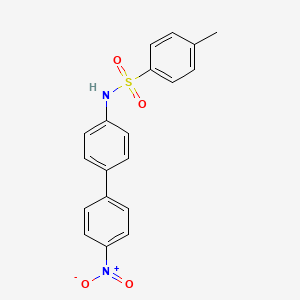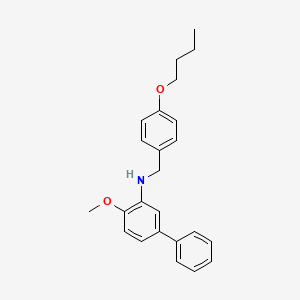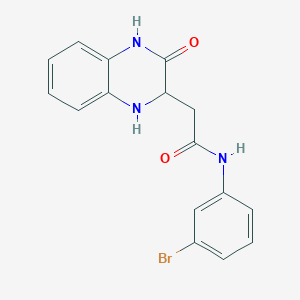![molecular formula C20H22N2O2 B5180297 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, also known as PPAA, is a synthetic compound that has been extensively studied for its potential medicinal properties. PPAA belongs to the class of compounds known as benzamides and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action for 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is thought to be related to its ability to act as a dopamine D2 receptor antagonist. This antagonism leads to a decrease in dopamine activity in the brain, which is thought to be responsible for its antipsychotic effects. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit activity at other neurotransmitter receptors, including serotonin and norepinephrine receptors, although the significance of this activity is not well understood.
Biochemical and Physiological Effects
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antipsychotic, anxiolytic, and antidepressant effects, 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit anti-inflammatory effects in animal models. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit activity against certain types of cancer cells, although the significance of this activity is not well understood.
実験室実験の利点と制限
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been extensively studied for its potential medicinal properties. However, there are also limitations to the use of 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit toxicity in some animal models, and its exact mechanism of action is not well understood, which may limit its usefulness for certain types of experiments.
将来の方向性
There are several future directions for research on 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide. One area of research is the development of more efficient synthesis methods for 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, which could improve yield and purity. Another area of research is the investigation of the exact mechanism of action for 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, which could lead to the development of more effective treatments for medical conditions such as schizophrenia, anxiety, and depression. Additionally, research could be conducted to investigate the potential anti-inflammatory and anticancer effects of 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, which could lead to the development of new treatments for these conditions.
合成法
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 3-bromobenzoyl chloride with piperidine and subsequent reaction with phenylacetic acid. Other methods include the reaction of 3-(1-piperidinyl)benzaldehyde with phenylacetic acid in the presence of a reducing agent. The synthesis of 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied, and several modifications to the original method have been proposed to improve yield and purity.
科学的研究の応用
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been studied for its potential application in the treatment of several medical conditions, including schizophrenia, anxiety, and depression. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit dopamine D2 receptor antagonism, which is thought to be the mechanism of action for its antipsychotic effects. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit anxiolytic and antidepressant effects in animal models, although the exact mechanism of action for these effects is not well understood.
特性
IUPAC Name |
2-phenyl-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(14-16-8-3-1-4-9-16)21-18-11-7-10-17(15-18)20(24)22-12-5-2-6-13-22/h1,3-4,7-11,15H,2,5-6,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKIJQTWDNMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)

![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)



![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)


![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-pyridinamine](/img/structure/B5180317.png)